2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride
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Overview
Description
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure imparts unique chemical properties to the compound, making it useful in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives have been found to influence a variety of biochemical pathways, often related to their target enzymes or receptors .
Result of Action
Some triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate, followed by the addition of ammonium chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is obtained by crystallization and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar chemical properties.
2-(1H-1,2,4-Triazol-1-YL)acetic acid: Another triazole derivative with different functional groups.
4-(1H-1,2,4-Triazol-1-YL)benzoic acid: A triazole compound with a benzoic acid moiety.
Uniqueness
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is unique due to its ethanimidamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other triazole derivatives may not be as effective .
Properties
CAS No. |
446276-04-6 |
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Molecular Formula |
C4H7N5 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6) |
InChI Key |
ZONUQYCSOJPVAY-UHFFFAOYSA-N |
SMILES |
C1=NN(C=N1)CC(=N)N.Cl |
Canonical SMILES |
C1=NN(C=N1)CC(=N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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